hTrkA-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hTrkA-IN-2 is a selective allosteric inhibitor of human tropomyosin receptor kinase A (hTrkA). It has an IC50 value of 3.9 nM, indicating its high potency . This compound is primarily used in scientific research, particularly in the study of chronic pain and other conditions related to hTrkA activity .
准备方法
The synthesis of hTrkA-IN-2 involves several steps, including in silico virtual screening, followed by in vitro biochemical, biophysical, and cellular screening . The exact synthetic routes and reaction conditions are typically proprietary and detailed in specific research publications. Industrial production methods would likely involve optimization of these laboratory-scale procedures to ensure scalability, purity, and cost-effectiveness .
化学反应分析
hTrkA-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation and the functional groups present in the compound. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
hTrkA-IN-2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed to study the role of hTrkA in chronic pain and other conditions. Researchers use this compound to investigate the molecular mechanisms underlying hTrkA-related diseases and to develop potential therapeutic strategies . Additionally, this compound is used in drug discovery and development, particularly in the search for new treatments for chronic pain .
作用机制
hTrkA-IN-2 exerts its effects by selectively inhibiting the activity of hTrkA. It binds to the orthosteric ATP site of the kinase domain, exhibiting a type 2 binding mode with the DFG-out and αC-helix out conformation . This binding prevents the activation of hTrkA, thereby inhibiting downstream signaling pathways involved in pain and other conditions .
相似化合物的比较
hTrkA-IN-2 is unique in its high selectivity and potency as an hTrkA inhibitor. Similar compounds include other hTrkA inhibitors such as Larotrectinib and Entrectinib, which are used in oncology . this compound is specifically designed for research purposes and has distinct structural features that confer its high selectivity and potency .
属性
分子式 |
C24H22F3N5O3 |
---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
1-[[5-(methoxymethyl)-2-(trifluoromethoxy)phenyl]methyl]-3-(8-methyl-2-phenylimidazo[1,2-a]pyrazin-3-yl)urea |
InChI |
InChI=1S/C24H22F3N5O3/c1-15-21-30-20(17-6-4-3-5-7-17)22(32(21)11-10-28-15)31-23(33)29-13-18-12-16(14-34-2)8-9-19(18)35-24(25,26)27/h3-12H,13-14H2,1-2H3,(H2,29,31,33) |
InChI 键 |
KNZNJSNITSGMNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN2C1=NC(=C2NC(=O)NCC3=C(C=CC(=C3)COC)OC(F)(F)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。